

The Discovery and Development of VU0364572: A Technical Guide

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Compound of Interest		
Compound Name:	VU0364572 TFA	
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Abstract

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of VU0364572. It details the experimental protocols for key in vitro and in vivo assays that have elucidated its mechanism of action and therapeutic potential. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The M1 muscarinic acetylcholine receptor plays a crucial role in cognitive functions, including learning and memory.[1] Selective activation of this receptor has been a long-standing goal for the development of therapeutics for Alzheimer's disease and schizophrenia.[1] However, the high degree of homology in the orthosteric binding site across muscarinic receptor subtypes has posed a significant challenge in developing selective agonists.[2] The discovery of allosteric modulators, which bind to a topographically distinct site, has provided a promising strategy to achieve subtype selectivity.[2] VU0364572 emerged from a research program aimed at developing selective M1 allosteric agonists with good oral bioavailability and central nervous system (CNS) penetration.[3]



Chemical Synthesis

The chemical synthesis of VU0364572, systematically named (R)-ethyl 3-(2-methylbenzamido)-[1,4'-bipiperidine]-1'-carboxylate, was performed at the Vanderbilt Center for Neuroscience Drug Discovery.[1]

While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the key starting materials and general synthetic strategies can be inferred from related compounds and the compound's chemical structure.

Pharmacological Profile

VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The potency of VU0364572 was determined in cell-based assays measuring calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

Parameter	Value	Assay	Cell Line
EC50	0.11 μM[3]	Calcium Mobilization	CHO-hM1

VU0364572 exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes and a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1]

Mechanism of Action

VU0364572 acts as an allosteric agonist, meaning it binds to a site on the M1 receptor that is different from the binding site of the endogenous ligand, acetylcholine. This allosteric binding modulates the receptor's function, leading to its activation. Further studies have revealed that VU0364572 possesses a "bitopic" binding mode, interacting with both the allosteric and the orthosteric sites of the M1 receptor.[4]





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M1 Receptor Signaling Pathway Activated by VU0364572.

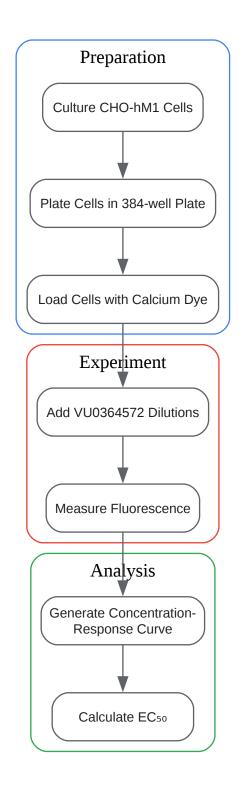
Key Experimental Protocols Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of VU0364572 in activating the M1 receptor.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1
 muscarinic acetylcholine receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 384-well plates and incubated.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
- Compound Addition: Serial dilutions of VU0364572 are added to the wells.
- Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
- Data Analysis: Concentration-response curves are generated to calculate the EC50 value.[1]





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Experimental Workflow for the Calcium Mobilization Assay.

ERK1/2 Phosphorylation Assay



This assay assesses the ability of VU0364572 to activate downstream signaling pathways of the M1 receptor.

Methodology:

- Cell Culture and Plating: CHO-hM1 cells are plated in 96-well plates and serum-starved.
- Compound Treatment: Cells are treated with various concentrations of VU0364572 for a specific duration (e.g., 5 minutes).
- Cell Lysis: Cells are lysed to release intracellular proteins.
- ELISA: A sandwich ELISA is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
- Signal Detection: The signal is detected using a plate reader.
- Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated and plotted against the compound concentration.

In Vivo Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease

This study evaluates the neuroprotective and cognitive-enhancing effects of VU0364572 in a relevant animal model.

Methodology:

- Animal Model: 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits, are used.
- Drug Administration: VU0364572 is administered orally to the mice over a chronic period (e.g., 4 months).[3]
- Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze.



- Biochemical Analysis: After the treatment period, brain tissue is collected and analyzed for levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using ELISA.
- Immunohistochemistry: Brain sections are stained to visualize amyloid plaque deposition.

In Vivo Pharmacokinetics and Brain Penetration

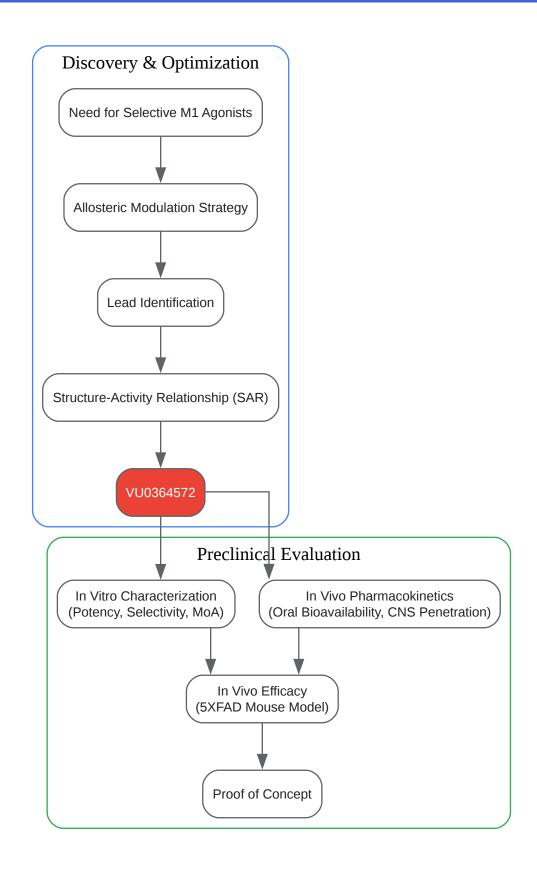
VU0364572 was developed to have favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.

Parameter	Value	Species	Route
Half-life (t1/2)	45 minutes[3]	Mouse	Oral
CNS Penetrant	Yes[3]	-	-

Therapeutic Potential and Future Directions

The preclinical data for VU0364572 demonstrate its potential as a disease-modifying and symptomatic treatment for Alzheimer's disease. Its ability to reduce $A\beta$ pathology and improve cognitive function in a transgenic mouse model is highly promising.[5] The allosteric mechanism of action offers a significant advantage in terms of subtype selectivity, potentially reducing the side effects associated with non-selective muscarinic agonists.





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Logical Flow of the Discovery and Development of VU0364572.



Further research is warranted to fully elucidate the long-term efficacy and safety profile of VU0364572. Clinical trials will be necessary to translate these promising preclinical findings into a viable therapeutic for patients with Alzheimer's disease and other cognitive disorders.

Conclusion

VU0364572 represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its unique allosteric and bitopic mechanism of action, coupled with its favorable pharmacokinetic and pharmacodynamic properties, makes it a valuable tool for studying M1 receptor pharmacology and a promising candidate for further clinical development. This technical guide provides a comprehensive summary of the core data and methodologies that have defined the discovery and development of this important compound.

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